![molecular formula C9H7N3O5 B2889134 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 1006432-94-5](/img/structure/B2889134.png)
5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid
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Overview
Description
5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Furan Ring Formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite, mild acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and organic synthesis. The presence of a pyrazole ring, known for its biological activity, and a furan ring, a common structure in natural products, makes it valuable for research.
Potential Applications
- Medicinal Chemistry The compound is studied for its potential as a pharmacophore in drug design.
- Organic Synthesis It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biological Studies It is used to understand the interactions between heterocyclic compounds and biological targets like enzymes and receptors.
Properties
The molecular weight of 5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid is 285.64 g/mol .
Chemical Reactions
- Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
- Reduction: Reduction reactions can occur at the furan ring, converting it to a tetrahydrofuran derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings. Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, depending on the reagents used.
Mechanism of Action
The mechanism of action of 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and furan rings can interact with various enzymes or receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-pyrazole: Shares the pyrazole ring with a nitro group but lacks the furan ring.
2-furoic acid: Contains the furan ring but lacks the pyrazole moiety.
5-amino-1H-pyrazole: Similar to the nitro-substituted pyrazole but with an amino group instead of a nitro group.
Uniqueness
5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is unique due to the presence of both the nitro-substituted pyrazole and the furan ring in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components .
Biological Activity
5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid, a compound with the molecular formula C₉H₇N₃O₅, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a furoic acid moiety attached to a pyrazole ring, which is known for its diverse biological activities. The presence of the nitro group on the pyrazole enhances its reactivity and potential therapeutic effects.
Property | Value |
---|---|
Molecular Formula | C₉H₇N₃O₅ |
Molecular Weight | 237.17 g/mol |
CAS Number | 1006432-94-5 |
Hazard Information | Irritant |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures to this compound showed activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with vital metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also exert similar effects, potentially providing therapeutic benefits in inflammatory diseases.
Antioxidant Properties
Antioxidant activity is another crucial aspect of this compound's biological profile. Studies have shown that pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases . The antioxidant capacity is often evaluated using assays like DPPH radical scavenging.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Modulation of Cell Signaling Pathways : Pyrazole derivatives may affect signaling pathways related to inflammation and apoptosis.
- Direct Interaction with Bacterial Cells : The structural characteristics allow for potential binding to bacterial membranes or essential proteins.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their pharmacological potential:
- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
- Anti-inflammatory Study : Compounds structurally similar to this compound were evaluated for their ability to inhibit TNF-α and IL-6 in vitro, demonstrating significant reductions compared to control groups .
Properties
IUPAC Name |
5-[(3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-9(14)7-2-1-6(17-7)5-11-4-3-8(10-11)12(15)16/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIMZQAJDJJZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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